REACTION_CXSMILES
|
[C:1](SC)(=O)[S:2]C.[C:7]([OH:13])(=[O:12])/[CH:8]=[CH:9]/[CH2:10][CH3:11].[OH-].[K+]>>[CH3:1][S:2][CH:9]([CH2:10][CH3:11])[CH2:8][C:7]([OH:13])=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
1.467 g
|
Type
|
reactant
|
Smiles
|
C(SC)(=O)SC
|
Name
|
|
Quantity
|
2.002 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\CC)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
was cooled down to 25° C.
|
Type
|
CUSTOM
|
Details
|
quenched slowly with HCl
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Type
|
EXTRACTION
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Details
|
The mixture was then extracted with DCM (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC(CC(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.22 mmol | |
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 151.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |